

Application Notes and Protocols: MLCK Inhibitor Peptide 18

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Compound of Interest

Compound Name: *MLCK inhibitor peptide 18*

Cat. No.: *B549483*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and use of **MLCK Inhibitor Peptide 18**, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). The included protocols and signaling pathway information are intended to facilitate its application in research and drug development.

Product Information

MLCK Inhibitor Peptide 18 is a cell-permeable nonapeptide that acts as a selective inhibitor of Myosin Light Chain Kinase with an IC_{50} of 50 nM.[1][2][3][4][5] It exhibits high selectivity for MLCK, with a 4,000-fold lower affinity for CaM kinase II.[1][3][4][5] This inhibitor is competitive with respect to the substrate. It is a valuable tool for studying the physiological roles of MLCK in processes such as smooth muscle contraction, endothelial barrier function, and cell migration.[6][7][8]

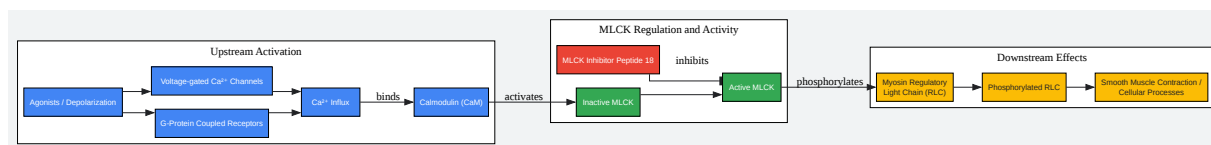
Solubility Data

The solubility of **MLCK Inhibitor Peptide 18** in various solvents is summarized in the table below. It is important to note that for aqueous solutions, ultrasonic treatment may be necessary to achieve complete dissolution.[3] For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μ m filter before use.[4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it appropriately.[2][4]

Solvent	Solubility	Reference
Water	1 mg/mL	
90 mg/mL	[1]	
100 mg/mL (ultrasonication may be required)	[3]	
≥49.4 mg/mL	[5]	
DMSO	5 mg/mL	[2][9]
≥58.5 mg/mL	[5]	
DMF	12 mg/mL	[2][9]
Ethanol	12 mg/mL	[2][9]
≥45.3 mg/mL	[5]	
PBS (pH 7.2)	5 mg/mL	[2][9]

Signaling Pathway

Myosin Light Chain Kinase (MLCK) is a key enzyme in the regulation of smooth muscle contraction and other cellular processes. Its activation is dependent on intracellular calcium levels. An increase in intracellular Ca^{2+} leads to the binding of Ca^{2+} to calmodulin (CaM). The Ca^{2+} /CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates the regulatory light chain (RLC) of myosin II, which in turn initiates the contraction of smooth muscle and actomyosin-based cellular activities.[6][8][10]



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MLCK Signaling Pathway

Experimental Protocols

Preparation of Stock Solutions

Water Stock Solution (e.g., 10 mg/mL):

- Weigh out the desired amount of **MLCK Inhibitor Peptide 18**.
- Add the appropriate volume of sterile, deionized water.
- If the peptide does not dissolve readily, sonicate the solution in a water bath until it becomes clear.[3]
- Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.[4]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 month; at -80°C, it is stable for up to 6 months.[1][4]

DMSO Stock Solution (e.g., 5 mg/mL):

- Weigh out the desired amount of **MLCK Inhibitor Peptide 18**.

- Add the appropriate volume of anhydrous DMSO.
- Vortex briefly to dissolve the peptide.
- Aliquot the stock solution into smaller volumes.
- Store the aliquots at -20°C or -80°C.

In Vitro Kinase Assay Protocol

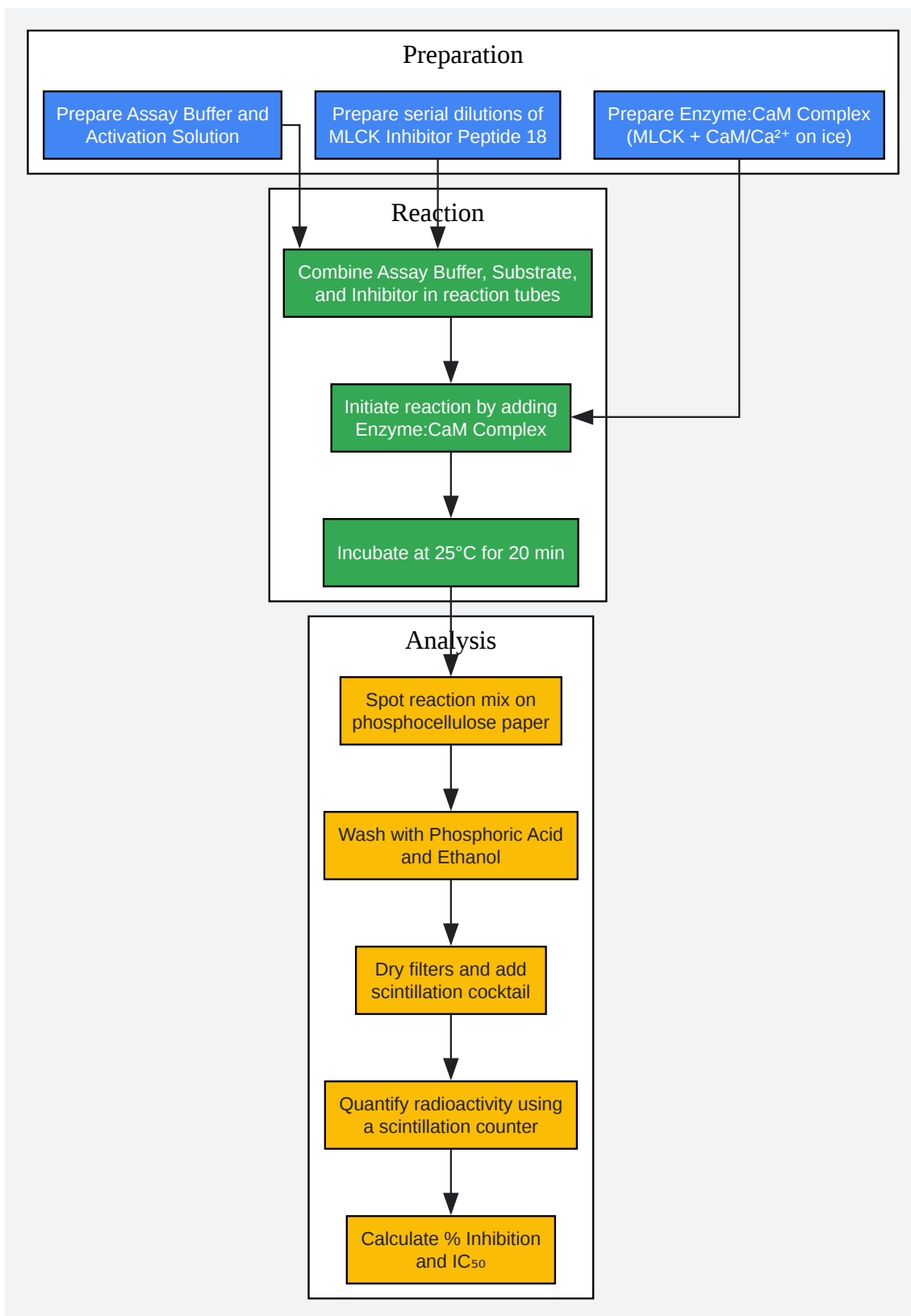
This protocol is adapted from a standard method for assessing MLCK activity.

Materials:

- MLCK enzyme
- Calmodulin (CaM)
- **MLCK Inhibitor Peptide 18**
- Synthetic peptide substrate for MLCK (e.g., KKRPQRATSNVFAM-NH₂)[3][4]
- [γ -³²P]ATP
- Assay Buffer: 50 mM HEPES, 1 mM DTT, 1 mg/mL BSA, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl, pH 7.5[3][4]
- Activation Solution: 1 μ M CaM and 5 μ M CaCl₂ in Assay Buffer[3]
- Phosphocellulose filter paper
- 75 mM Phosphoric acid
- 95% Ethanol
- Scintillation cocktail and counter

Procedure:

- Prepare the enzyme:CaM complex by incubating MLCK enzyme with the Activation Solution on ice for at least 1 minute.[\[3\]](#)
- Prepare reaction tubes with a final volume of 50 μ L. Each reaction should contain the Assay Buffer, 20 μ M of the synthetic peptide substrate, and the desired concentration of **MLCK Inhibitor Peptide 18**.[\[3\]](#)[\[4\]](#)
- Initiate the kinase reaction by adding the pre-formed enzyme:CaM complex to the reaction tubes.
- Incubate the reactions at 25°C for 20 minutes.[\[3\]](#)[\[4\]](#)
- Stop the reaction by spotting an aliquot of each reaction mixture onto phosphocellulose filter paper.
- Wash the filter papers extensively with 75 mM phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- Perform a final wash with 95% ethanol.[\[3\]](#)[\[4\]](#)
- Dry the filter papers and place them in scintillation vials with an appropriate scintillation cocktail.
- Quantify the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percent inhibition relative to a control reaction without the inhibitor. IC₅₀ values can be determined by testing a range of inhibitor concentrations.



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In Vitro Kinase Assay Workflow

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